molecular formula C27H20ClF3N6O3S2 B2741443 N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 391951-81-8

N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2741443
CAS RN: 391951-81-8
M. Wt: 633.06
InChI Key: DUUDMGBCRNFNMJ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H20ClF3N6O3S2 and its molecular weight is 633.06. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Research has shown that derivatives bearing the benzothiazole moiety, similar to the mentioned compound, have been synthesized and evaluated for their antitumor activities. These studies aim at exploring the pharmacophoric features of benzothiazole derivatives for potential anticancer properties. For instance, compounds with benzothiazole structures have been screened for antitumor activity against a variety of human tumor cell lines, highlighting the importance of such derivatives in medicinal chemistry and drug discovery processes (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

The compound's structural class has also been investigated for antimicrobial properties. Studies on similar structures have been synthesized and tested against various bacterial and fungal strains. For example, derivatives of N-(benzo[d]thiazol-2-yl) have shown promising antimicrobial activities, indicating their potential as leads for developing new antimicrobial agents. The synthesis process often involves green chemistry approaches, such as ultrasound irradiation, to enhance reaction yields and reduce environmental impact (Rezki, 2016).

Heterocyclic Synthesis and Cascade Reactions

The versatility of compounds containing the benzothiazole moiety extends to their utility in synthesizing various heterocyclic compounds. These compounds serve as key intermediates in cascade reactions, leading to the formation of complex heterocycles with potential pharmaceutical applications. Such reactions are valuable for constructing diverse molecular architectures efficiently and with high atom economy (Schmeyers & Kaupp, 2002).

Molecular Docking and Computational Studies

Computational studies, including molecular docking and quantum mechanical calculations, play a crucial role in understanding the interaction mechanisms of benzothiazole derivatives with biological targets. These studies help in predicting the binding affinities and activity profiles of novel compounds, facilitating the rational design of molecules with improved efficacy and selectivity. The computational analysis provides insights into the electronic properties, stability, and reactivity of these compounds, aiding in the optimization of their pharmacological profiles (Mary et al., 2020).

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClF3N6O3S2/c28-17-8-10-19(11-9-17)40-14-23(38)32-13-22-35-36-26(37(22)18-5-3-4-16(12-18)27(29,30)31)41-15-24(39)34-25-33-20-6-1-2-7-21(20)42-25/h1-12H,13-15H2,(H,32,38)(H,33,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUDMGBCRNFNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClF3N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

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